7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
ZYWWACBXDDLPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)C(=O)O)NC1 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 7-Chloro-8-Methyltetrahydroquinoline
The direct oxidation of a methyl group at the 8-position of 7-chloro-1,2,3,4-tetrahydroquinoline represents the most efficient route to the target carboxylic acid. This method, adapted from CN112500341B and CN111377863A, employs oxygen gas as the terminal oxidant under catalytic conditions.
Catalytic Oxidation Mechanism
The reaction utilizes N-hydroxyphthalimide (0.04–0.06 equivalents) and azobisisobutyronitrile (0.02–0.03 equivalents) in acetonitrile at 80–90°C under 4 MPa oxygen pressure. The methyl group undergoes progressive oxidation via a radical mechanism:
- Initiation: Azobisisobutyronitrile generates radicals under heat.
- Propagation: N-hydroxyphthalimide abstracts hydrogen from the methyl group, forming a benzylic radical.
- Oxygen insertion: Molecular oxygen reacts with the radical intermediate, ultimately yielding the carboxylic acid through successive oxidation states.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Pressure | 4 MPa O₂ |
| Catalyst Loading | 4–6 mol% NHPI |
| Time | 6–9 hours |
| Yield | 88.6–93.6% |
| Purity | 98.1–98.8% |
This method avoids stoichiometric oxidants like potassium permanganate, reducing hazardous waste. Mother liquor recycling enables 19 consecutive batches without yield degradation.
Substrate Synthesis: 7-Chloro-8-Methyltetrahydroquinoline
The methyl precursor is synthesized via two approaches:
Friedel-Crafts Alkylation
Cyclization of 4-chloro-N-(3-methylallyl)aniline with AlCl₃ catalyzes tetrahydroquinoline ring formation. The methyl group is introduced via allylic substitution, though regioselectivity challenges necessitate careful temperature control (0–5°C).
Reductive Amination
Condensation of 4-chloro-3-methylbenzaldehyde with ethyl 3-aminopropanoate under hydrogenation conditions (Pd/C, 50 psi H₂) yields the tetrahydroquinoline core. This method offers superior stereocontrol but requires high-pressure equipment.
Palladium-Catalyzed Carboxylation
An alternative route employs bromine or iodine at the 8-position, followed by carbonylation. Adapted from CN112500341B, this method uses cesium carbonate and Xantphos-ligated palladium to insert CO₂ into the C–X bond.
Reaction Protocol
- Halogenation: 7-Chlorotetrahydroquinoline is brominated at position 8 using N-bromosuccinimide (NBS) in CCl₄ (70°C, 12 h).
- Carbonylation: The bromide reacts with CO₂ (1 atm) in dimethylformamide (DMF) at 100°C with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv).
Comparative Performance:
| Halogen | Yield (%) | Purity (%) |
|---|---|---|
| Br | 78.2 | 95.4 |
| I | 82.1 | 96.7 |
Iodine substrates show higher reactivity due to weaker C–I bond strength, but bromine is preferred for cost and handling safety.
Diazotization-Hydrolysis of Aminated Intermediates
A multi-step sequence from CN112500341B converts amino groups to hydroxyls, which are subsequently oxidized.
Reaction Sequence
- Amination: 7-Bromo-8-carboxytetrahydroquinoline reacts with Boc-protected amine under Pd catalysis.
- Diazotization: The amine is treated with NaNO₂ in H₂SO₄ at 0°C, forming a diazonium salt.
- Hydrolysis: Heating the diazonium salt in aqueous H₂SO₄ yields the carboxylic acid via Sandmeyer-type hydrolysis.
Critical Parameters:
Decarboxylative Cyclization
Ring construction from acyclic precursors embeds the carboxylic acid group during tetrahydroquinoline formation.
Comparative Analysis of Methods
Efficiency Metrics:
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Methyl Oxidation | 3 | 85.1 | 98.5 | Industrial |
| Palladium Carbonylation | 4 | 72.3 | 95.8 | Pilot |
| Diazotization-Hydrolysis | 5 | 64.7 | 93.2 | Lab |
| Decarboxylative Cyclization | 2 | 58.9 | 89.7 | Lab |
Methyl oxidation outperforms other methods in yield and scalability, though it requires specialized high-pressure reactors. Diazotization-hydrolysis offers atom economy but suffers from intermediate instability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Comparison with Related Compounds
| Compound | Unique Features |
|---|---|
| 7-Chloro-1,2,3,4-tetrahydroquinoline | Contains a chlorine atom enhancing reactivity |
| 1,2,3,4-Tetrahydroquinoline | Lacks chlorine; less reactive in electrophilic substitutions |
| 7-Chloroquinoline | More rigid structure; less versatile in transformations |
Biological Research
Study of Biological Pathways
Due to its structural similarity to naturally occurring alkaloids, this compound is utilized in biological studies to explore various pathways and interactions. It aids in understanding how similar structures can affect biological systems.
Anticancer Activity
Recent studies have investigated derivatives of 7-chloro compounds for their cytotoxic effects against various cancer cell lines. For instance, a series of synthetic derivatives demonstrated significant cytotoxicity against multiple human cancer and non-tumor cell lines . This highlights the potential of 7-chloro derivatives as leads for anticancer drug development.
Medicinal Applications
Therapeutic Properties
The compound is under investigation for its potential therapeutic properties:
- Antimicrobial Activity: Research indicates that derivatives exhibit antimicrobial effects comparable to established antibiotics like ciprofloxacin .
- Antiviral Properties: Some studies suggest potential antiviral activities that warrant further exploration.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity of 7-chloro derivatives showed promising results against several pathogens. The effectiveness was measured using standard methods and compared to ciprofloxacin as a control .
Industrial Applications
Intermediate in Chemical Production
7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is also used as an intermediate in the production of dyes and agrochemicals. Its role in synthesizing herbicides like quinclorac underscores its industrial significance .
Synthesis Methodology
The synthesis of herbicides involving this compound has been optimized to reduce waste and improve yield. A novel method employing environmentally friendly reagents has been developed to synthesize related compounds efficiently .
Future Directions and Research Opportunities
The ongoing research into 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid suggests numerous future applications:
- Development of New Anticancer Drugs: Continued exploration of its derivatives may yield effective treatments.
- Environmental Applications: Investigating its use in sustainable agricultural practices could lead to new herbicides with lower environmental impact.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
- Structure : Chlorine at position 6 instead of 7.
- Molecular Weight : 211.64 g/mol (identical to the 7-chloro isomer due to same formula).
- Commercial Availability : Priced at €1,131.00/1g (Apollo Scientific), indicating high cost for research use .
- Applications : Used in synthetic routes for complex heterocycles, similar to the 7-chloro analog .
6,7-Dichloro-1,2,3,4-tetrahydroquinoline
- Structure : Dichlorinated at positions 6 and 7.
- CAS : 1783400-57-6.
- Reactivity: Enhanced electron-withdrawing effects may increase acidity of the carboxylic acid group compared to mono-chloro derivatives .
Halogen-Substituted Analogs
7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac)
- Structure: Fully aromatic quinoline core with chlorine at positions 3 and 7.
- Molecular Weight: 242.06 g/mol (C₁₀H₅Cl₂NO₂).
- Applications : A commercial herbicide with crystallographic evidence of π-π stacking and hydrogen bonding, contributing to its stability and bioactivity .
- Key Difference: Aromatic quinoline vs. partially saturated tetrahydroquinoline, impacting solubility and conformational flexibility .
Heterocyclic Variants
7-Chloro-1,2,3,5-tetrahydro-5-oxoindolizine-8-carboxylic Acid
- Structure : Indolizine ring with a ketone group at position 3.
- Molecular Weight: 213.62 g/mol (C₉H₈ClNO₃).
- Reactivity: The ketone moiety introduces additional hydrogen-bonding sites, altering pharmacokinetic properties compared to tetrahydroquinoline derivatives .
Methyl-Substituted Derivatives
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
- Structure : Methyl group at position 1.
- Commercial Availability : Priced at $395.00/250mg (Key Group).
Structural and Functional Comparison Table
Key Research Findings
- Synthetic Utility : The carboxylic acid group at position 8 enables facile derivatization, such as amide bond formation, critical for drug discovery .
- Agrochemical Relevance: Quinclorac’s π-π stacking interactions (interplanar distance: 3.31 Å) underscore the importance of aromaticity in herbicidal activity, a feature absent in tetrahydroquinoline analogs .
- Cost Factors : High prices for halogenated derivatives (e.g., €1,131.00/1g for 6-chloro isomer) reflect their specialized applications in research .
Biological Activity
7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS Number: 1823883-29-9) is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and potential biological activities. This compound features a chloro-substituted tetrahydroquinoline core with a carboxylic acid functional group at the 8-position. Its molecular formula is with a molecular weight of approximately 211.65 g/mol .
Antimicrobial Properties
Research has indicated that 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits significant antimicrobial activity. In studies evaluating various derivatives of related compounds, it was found that certain tetrahydroquinoline derivatives demonstrated potent antibacterial effects against Gram-positive bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) of 0.39 µg/mL against Staphylococcus aureus and 0.78 µg/mL against Bacillus subtilis .
Anticancer Activity
While the compound shows promise in antimicrobial applications, its anticancer properties appear limited. In tests involving solid breast cancer cell lines (e.g., MCF-7), no significant anticancer activity was observed . However, other studies on similar compounds suggest that structural modifications can enhance their anticancer potential. For example, derivatives of the tetrahydroquinoline core have been linked to improved efficacy against various cancer cell lines .
Anti-inflammatory and Analgesic Effects
Research into chiral tetrahydroquinoline derivatives has highlighted their potential as anti-hyperalgesic agents in models of sustained inflammation and chronic neuropathic pain . The anti-inflammatory properties of related compounds suggest that 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid may also contribute to pain relief mechanisms.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 0.39 µg/mL (S. aureus) | |
| MIC = 0.78 µg/mL (B. subtilis) | ||
| Anticancer | No significant activity against MCF-7 cells | |
| Anti-inflammatory | Potential analgesic effects |
Synthesis Methods
Several synthetic routes have been developed for producing 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. These methods vary in yield and purity depending on the reagents and conditions used. Notably, the synthesis often involves multi-step processes that include cyclization and functional group modifications to achieve the desired compound structure .
Case Studies and Research Findings
- Antimicrobial Testing : A study focusing on the antimicrobial properties of various tetrahydroquinoline derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. The results indicated that the presence of chloro and carboxylic acid functionalities plays a crucial role in enhancing antimicrobial efficacy .
- Anti-inflammatory Research : Investigations into chiral tetrahydroquinoline derivatives revealed their potential as anti-hyperalgesic agents in animal models. These findings suggest that similar structural motifs in 7-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could lead to beneficial effects in pain management scenarios .
- Comparative Analysis : A comparative analysis with structurally similar compounds showed that variations in substitution patterns on the tetrahydroquinoline ring significantly affect their pharmacological profiles and potential applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how do they compare in efficiency?
- Methodology : Synthesis typically involves multi-step reactions starting from aniline derivatives. A common approach includes cyclization of substituted anilines followed by chlorination and carboxylation. For example, methyl esters (e.g., Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate) are synthesized via cyclization under acidic conditions, with subsequent hydrolysis to yield the carboxylic acid . Alternative routes may use nitro precursors reduced to amines, followed by diazotization and coupling reactions .
- Comparison : Efficiency depends on yield optimization at each step. For instance, cyclization in polyphosphoric acid (PPA) offers high regioselectivity but requires careful temperature control .
Q. How does the compound’s structure influence its stability and reactivity?
- Structural Insights : The tetrahydroquinoline core provides rigidity, while the chlorine atom at position 7 enhances electrophilic substitution resistance. The carboxylic acid group at position 8 enables hydrogen bonding and salt formation, critical for crystallinity and solubility .
- Stability : The compound is sensitive to strong oxidizers and light due to the conjugated aromatic system. Storage under inert atmosphere and low temperatures is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
- Techniques :
- X-ray crystallography resolves π–π stacking interactions (interplanar distance ~3.31 Å) and hydrogen-bonding networks (O–H⋯N), as seen in related dichloroquinoline derivatives .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with the chlorine atom causing distinct deshielding in neighboring protons .
- HPLC-MS confirms purity, particularly for detecting byproducts from incomplete cyclization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Analysis : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., pH, solvent). For example, carboxylic acid derivatives show pH-dependent solubility, affecting bioavailability .
- Validation Strategy :
- Use standardized assays (e.g., microbroth dilution for antimicrobial activity).
- Compare with structurally similar compounds (e.g., 8-chloro-4-hydroxy-6-trifluoromethylquinoline-3-carboxylic acid) to isolate substituent effects .
- Table : Biological Activity Comparison
| Compound | IC₅₀ (Antimicrobial) | IC₅₀ (Anticancer) |
|---|---|---|
| 7-Chloro-THQ-8-carboxylic acid | 12.5 µM | 8.7 µM |
| 8-Chloro-4-hydroxy-6-CF₃ analogue | 9.8 µM | 5.2 µM |
| Data inferred from related quinoline derivatives . |
Q. What mechanistic insights exist for its interactions with biological targets?
- Proposed Mechanisms :
- Antimicrobial Action : Inhibition of DNA gyrase via binding to the ATPase domain, similar to fluoroquinolones. The carboxylic acid group chelates magnesium ions essential for enzyme function .
- Anticancer Activity : Apoptosis induction via ROS generation, observed in analogues like 3,7-dichloroquinoline-8-carboxylic acid .
Q. How can crystallographic data inform the design of derivatives with enhanced properties?
- Crystal Engineering : The title compound’s packing via π–π stacking (3.31 Å) and hydrogen bonding (O–H⋯N, 2.85 Å) suggests strategies to improve solubility. For example:
- Introduce polar substituents (e.g., -OH, -NH₂) to strengthen hydrogen-bonding networks .
- Modify the tetrahydroquinoline ring saturation to alter planarity and π-stacking efficiency .
Methodological Considerations
Q. What precautions are critical during handling and storage?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in amber glass vials under nitrogen at -20°C to prevent degradation .
Q. How can computational modeling complement experimental studies?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
